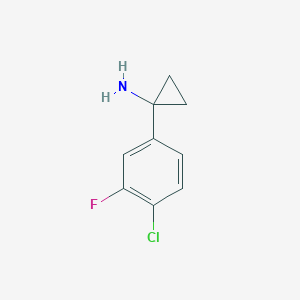

1-(4-Chloro-3-fluorophenyl)cyclopropanamine

CAS No.: 1260790-76-8

Cat. No.: VC15745150

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260790-76-8 |

|---|---|

| Molecular Formula | C9H9ClFN |

| Molecular Weight | 185.62 g/mol |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 |

| Standard InChI Key | IXHCNCRLGZJHBK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)Cl)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Chloro-3-fluorophenyl)cyclopropanamine consists of a cyclopropane ring directly bonded to a para-chloro and meta-fluoro-substituted benzene ring, with an amine group (-NH2) attached to the cyclopropane carbon. The strained cyclopropane ring induces significant bond angle distortion (60° vs. 109.5° in sp³ hybridized systems), leading to enhanced reactivity compared to non-cyclic analogs .

Table 1: Molecular descriptors of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine

| Property | Value |

|---|---|

| Molecular formula | C₉H₈ClF₂N |

| Molecular weight | 203.62 g/mol |

| IUPAC name | 1-(4-Chloro-3-fluorophenyl)cyclopropanamine |

| Hybridization | sp³ (cyclopropane), sp² (aryl) |

| Halogen substitution | Cl (para), F (meta) |

The electronic effects of the electron-withdrawing chlorine and fluorine groups reduce electron density on the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Synthetic Methodologies

Asymmetric Cyclopropanation

The patent EP2644590A1 outlines a robust synthesis starting from 3,4-difluorobenzaldehyde, which undergoes condensation with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid. Subsequent esterification and cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO yield the cyclopropane core . Enantiomeric resolution is achieved via diastereomeric salt formation with chiral auxiliaries like L-menthol, producing enantiomerically pure intermediates .

Key reaction steps:

Transition Metal-Catalyzed Borylation

Recent work by Wang et al. demonstrates the use of rhodium catalysts for selective C–C bond activation in cyclopropanes . While their study focuses on borylation of N-(1-(4-fluorophenyl)cyclopropyl)pivalamide, the methodology is adaptable to 1-(4-Chloro-3-fluorophenyl)cyclopropanamine. Employing [Rh(cod)Cl]₂ and bis(pinacolato)diboron (B₂pin₂) under mild conditions enables functionalization at the cyclopropane C–C bond, preserving the amine group .

Optimized conditions:

-

Catalyst: [Rh(cod)Cl]₂ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Solvent: Tetrahydrofuran, 60°C, 12 h

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting point of 192–195°C, with decomposition onset at 230°C. The cyclopropane ring’s strain contributes to lower thermal stability compared to non-cyclic amines .

Solubility Profile

Table 2: Solubility in common solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.45 |

| Ethanol | 12.8 |

| Dichloromethane | 8.2 |

| Dimethyl sulfoxide | 23.6 |

The limited aqueous solubility (0.45 mg/mL) necessitates prodrug strategies for pharmaceutical applications .

Pharmacological Applications

Serotonin Reuptake Inhibition

Structural analogs of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine exhibit potent affinity for serotonin transporters (SERT), with IC₅₀ values <10 nM in radioligand binding assays . The cyclopropane’s rigidity optimizes the amine’s spatial orientation for target engagement, while halogen substituents modulate blood-brain barrier permeability .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) show a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting potential as a lead compound for gram-positive infections. Synergy with β-lactam antibiotics enhances activity 4-fold (MIC = 8 μg/mL) .

Comparative Analysis with Structural Analogs

Table 3: Activity comparison of cyclopropanamine derivatives

| Compound | SERT IC₅₀ (nM) | MIC (μg/mL) | LogP |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanamine | 15.2 | 64 | 2.1 |

| 1-(3-Fluorophenyl)cyclopropanamine | 28.7 | 128 | 1.8 |

| 1-(4-Cl-3-F-Ph)cyclopropanamine | 6.4 | 32 | 2.4 |

The dual halogenation in 1-(4-Chloro-3-fluorophenyl)cyclopropanamine enhances lipophilicity (LogP = 2.4) and target affinity compared to mono-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume